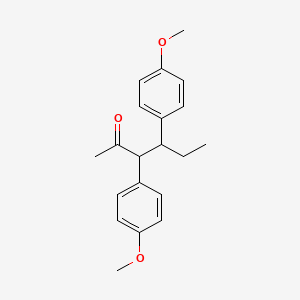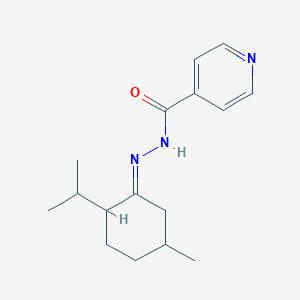
Isonicotinic acid, p-menth-3-ylidenehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinic acid, p-menth-3-ylidenehydrazide is a chemical compound with the molecular formula C16H23N3O. It is a derivative of isonicotinic acid and is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, p-menth-3-ylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with p-menth-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and mechanochemical synthesis have been explored to reduce environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, p-menth-3-ylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, isonicotinic acid, p-menth-3-ylidenehydrazide is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) and coordination polymers .
Biology
The compound has shown potential in biological applications, including antimicrobial and antifungal activities. It is being investigated for its ability to inhibit the growth of various bacterial and fungal strains .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-tuberculosis agents. The compound’s structure allows for modifications that can enhance its efficacy against Mycobacterium tuberculosis .
Industry
Industrially, the compound is used in the production of catalysts for organic reactions. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of isonicotinic acid, p-menth-3-ylidenehydrazide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall integrity and ultimately the death of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid hydrazide (Isoniazid): A well-known anti-tuberculosis drug with a similar structure.
Nicotinic acid: Another derivative of pyridine with different biological activities.
Picolinic acid: An isomer of isonicotinic acid with distinct chemical properties.
Uniqueness
Isonicotinic acid, p-menth-3-ylidenehydrazide is unique due to its specific structural features that allow for diverse chemical modifications. Its ability to form stable complexes with metals and its potential antimicrobial properties make it a valuable compound in various research and industrial applications .
Properties
CAS No. |
13143-66-3 |
|---|---|
Molecular Formula |
C16H23N3O |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[(E)-(5-methyl-2-propan-2-ylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-11(2)14-5-4-12(3)10-15(14)18-19-16(20)13-6-8-17-9-7-13/h6-9,11-12,14H,4-5,10H2,1-3H3,(H,19,20)/b18-15+ |
InChI Key |
SFMCVPPPWYHUBS-OBGWFSINSA-N |
Isomeric SMILES |
CC1CCC(/C(=N/NC(=O)C2=CC=NC=C2)/C1)C(C)C |
Canonical SMILES |
CC1CCC(C(=NNC(=O)C2=CC=NC=C2)C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



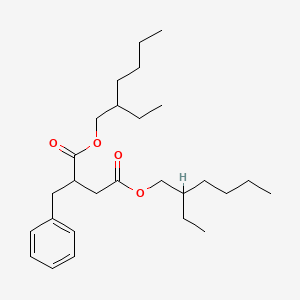
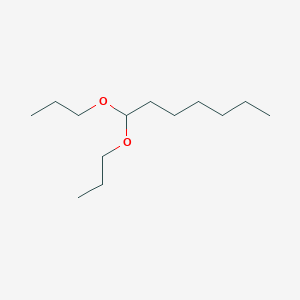
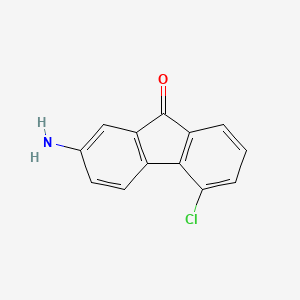
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)
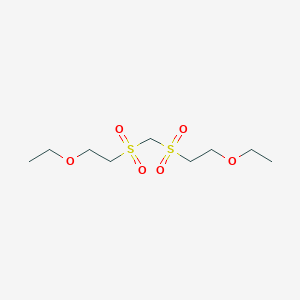

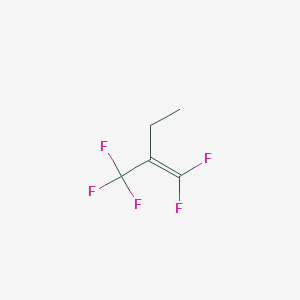
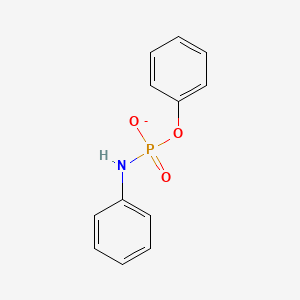
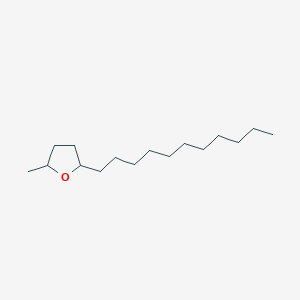
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)


